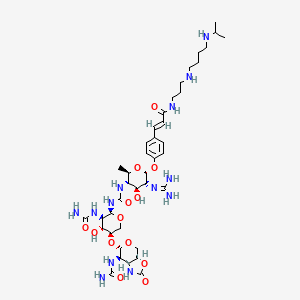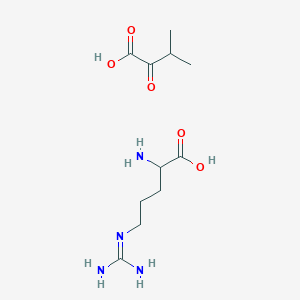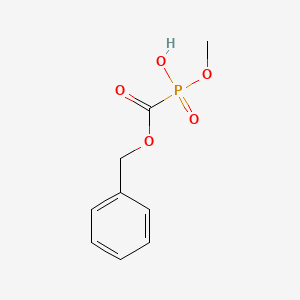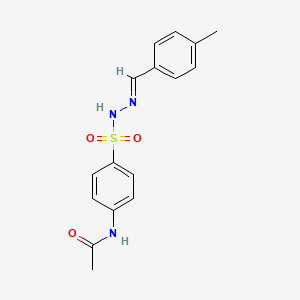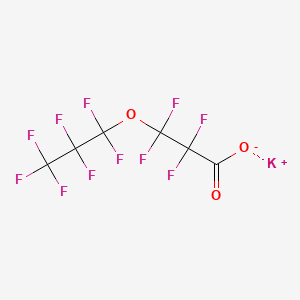
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is a fluorinated organic compound with the molecular formula C6F11KO3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate typically involves the reaction of heptafluoropropyl ether with tetrafluoropropionic acid in the presence of a potassium base. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the catalytic oxidation of specific precursors followed by alkaline hydrolysis to produce the desired potassium salt .
化学反应分析
Types of Reactions
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to the formation of less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .
科学研究应用
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and delivery.
作用机制
The mechanism by which Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, leading to various biochemical and physiological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
相似化合物的比较
Similar Compounds
- Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate
- Potassium perfluoro-2-propoxypropionate
- Propanoic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-, potassium salt
Uniqueness
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to chemical degradation, and unique reactivity patterns, making it valuable in specialized applications .
属性
CAS 编号 |
84100-11-8 |
|---|---|
分子式 |
C6F11KO3 |
分子量 |
368.14 g/mol |
IUPAC 名称 |
potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C6HF11O3.K/c7-2(8,1(18)19)5(14,15)20-6(16,17)3(9,10)4(11,12)13;/h(H,18,19);/q;+1/p-1 |
InChI 键 |
CKTWTECPUYMAJI-UHFFFAOYSA-M |
规范 SMILES |
C(=O)(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


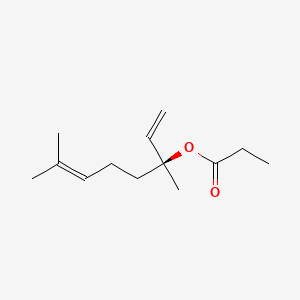

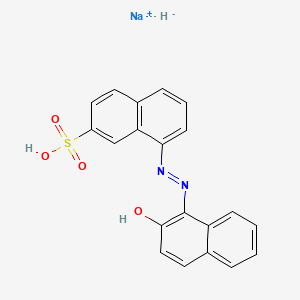
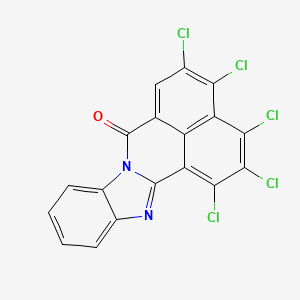

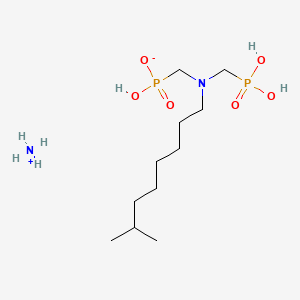
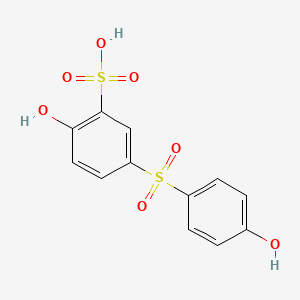
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
